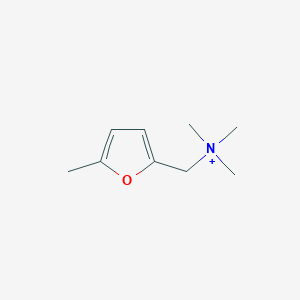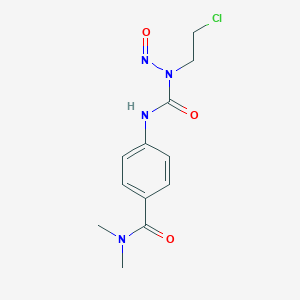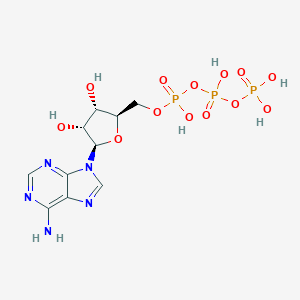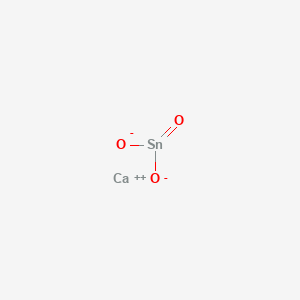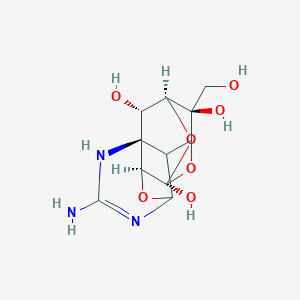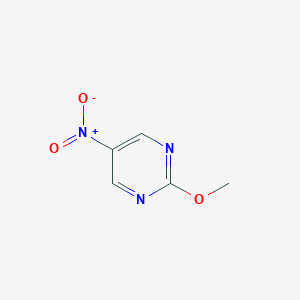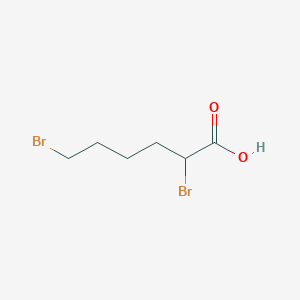
2,6-Dibromohexanoic acid
Vue d'ensemble
Description
2,6-Dibromohexanoic acid is a chemical compound with the molecular formula C6H10Br2O2 . It has an average mass of 273.950 Da and a monoisotopic mass of 271.904755 Da .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromohexanoic acid consists of a six-carbon chain (hexanoic acid) with bromine atoms attached to the second and sixth carbons . The presence of bromine atoms makes this compound relatively heavy and could influence its reactivity.
Applications De Recherche Scientifique
6-Aminohexanoic Acid in Molecular Structure : 6-Aminohexanoic acid, a structurally related ω-amino acid, is used clinically as an antifibrinolytic drug and plays a significant role in the synthesis of modified peptides and polyamide synthetic fibers. It's also used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Applications in Extraction and Separation : A study on 2,6-ditriazolyl- and 2,6,-ditriazinylpyridines showed their effectiveness in extracting Am(III) 2-bromohexanoate from acidic solutions, suggesting potential applications in selective extraction processes (Kolarik, Müllich, & Gassner, 1999).
Biological Impact of Related Compounds : The teratogenic activity of 2-ethylhexanoic acid, a metabolite of a widely-used plasticizer, was investigated, revealing insights into the biological impact of similar hexanoic acid derivatives (Hauck et al., 1990).
Metabolites in Industrial Chemicals : The metabolites of 2-ethylhexanoic acid in rat urine were analyzed, showing various 2-EHA-related metabolites, which could inform the metabolic pathways of similar compounds like 2,6-Dibromohexanoic acid (Pennanen et al., 1991).
Safety And Hazards
Safety data sheets suggest that dust formation should be avoided and contact with skin and eyes should be prevented. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of inhalation or contact with skin or eyes, appropriate first aid measures should be taken .
Propriétés
IUPAC Name |
2,6-dibromohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQULMCCESHRDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325553 | |
| Record name | 2,6-dibromohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromohexanoic acid | |
CAS RN |
13137-43-4 | |
| Record name | 13137-43-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dibromohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





